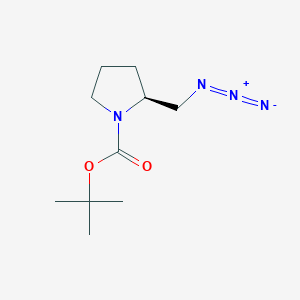

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLUZSSGBKDEGK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634714 | |

| Record name | tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168049-26-1 | |

| Record name | tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine chemical properties

An In-Depth Technical Guide to (S)-2-(Azidomethyl)-1-Boc-pyrrolidine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

This compound has emerged as a cornerstone chiral building block for researchers, scientists, and drug development professionals. Its unique trifunctional architecture—a stereodefined pyrrolidine core, a versatile azidomethyl group, and a stable Boc-protecting group—positions it as a highly valuable intermediate in the synthesis of complex molecular entities. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, making its derivatives of high interest.[1][2] This guide provides an in-depth exploration of the compound's chemical properties, a robust and field-tested synthetic protocol, its key chemical transformations, and its strategic application in medicinal chemistry, with a focus on the causality behind experimental choices to ensure both accuracy and practical utility.

Physicochemical and Structural Profile

This compound is a stable, colorless to faint yellow liquid at room temperature.[3][4] The structure's key features are the tert-butoxycarbonyl (Boc) group, which protects the pyrrolidine nitrogen, preventing its participation in undesired side reactions while enhancing overall stability, and the primary azide (-CH₂N₃) at the C2 position.[3][5] This azide is the primary reactive handle for a variety of powerful chemical transformations. The (S)-stereochemistry is derived from its common precursor, L-proline, a member of the natural chiral pool.[6]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Synonyms | (S)-2-(Azidomethyl)-1-(tert-butoxycarbonyl)pyrrolidine, tert-Butyl (S)-2-(azidomethyl)-1-pyrrolidinecarboxylate | [3][4] |

| CAS Number | 168049-26-1 | [3][5][7] |

| Molecular Formula | C₁₀H₁₈N₄O₂ | [3][5][7] |

| Molecular Weight | 226.28 g/mol | [3][5][7] |

| Appearance | Colorless to faint yellow liquid | [3][4] |

| Purity | ≥ 98% (Chiral Purity) | [3][4] |

| Optical Rotation | [α]/D = -48.5 ± 1° (c = 1 in Chloroform) | [3][4] |

| Storage | 2 - 8 °C, under inert atmosphere | [3][4] |

Stereocontrolled Synthesis: From L-Proline to a Versatile Intermediate

The most reliable and stereospecific synthesis begins with N-Boc-L-proline, a readily available and cost-effective starting material. This pathway ensures the retention of the desired (S)-stereochemistry throughout the transformation. The overall workflow involves the selective reduction of the carboxylic acid, activation of the resulting primary alcohol, and subsequent nucleophilic substitution to introduce the azide.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol

-

Rationale: The carboxylic acid must be reduced to a primary alcohol to prepare it for activation. Borane complexes (e.g., BH₃·THF) are preferred over harsher reagents like LiAlH₄ to minimize side reactions and ensure a cleaner conversion.

-

Procedure:

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of borane-THF complex (approx. 1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis confirms the complete consumption of the starting material.

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-L-prolinol.

-

Step 2: Mesylation of N-Boc-L-prolinol

-

Rationale: The primary hydroxyl group is a poor leaving group. It must be converted into a better one, such as a mesylate, to facilitate nucleophilic substitution by the azide ion. The reaction is run at 0 °C to prevent potential side reactions like the formation of elimination products.[8]

-

Procedure:

-

Dissolve the crude N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C and add triethylamine (Et₃N, approx. 1.5 eq) to act as a base, scavenging the HCl generated during the reaction.[8]

-

Slowly add methanesulfonyl chloride (MsCl, approx. 1.2 eq) dropwise.[8]

-

Stir the reaction at 0 °C and monitor by TLC. Upon completion, perform an aqueous work-up to remove the triethylamine hydrochloride salt. The resulting organic layer contains the crude mesylate.

-

Step 3: Synthesis of this compound

-

Rationale: This is a classic Sₙ2 reaction. A polar aprotic solvent like dimethylformamide (DMF) is used to dissolve the ionic sodium azide and the organic mesylate, promoting a fast reaction rate. Heating is often required to drive the substitution to completion.[8]

-

Procedure:

-

Dissolve the crude mesylate from the previous step in DMF.

-

Add sodium azide (NaN₃, approx. 2.0-3.0 eq). Caution: Sodium azide is highly toxic. Handle with appropriate engineering controls and PPE.

-

Heat the reaction mixture to 60-80 °C and stir until TLC indicates the disappearance of the mesylate.[8]

-

After cooling to room temperature, perform an aqueous work-up, extracting the product with an organic solvent.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Core Reactivity and Key Transformations

The synthetic utility of this compound stems primarily from the reactivity of the azide group, which can be cleanly and efficiently converted into other valuable functional groups.

The Azide as a Bioorthogonal Handle: Click Chemistry

The azide group is a premier functional group for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][9] This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of other functional groups, making it a favored strategy in drug discovery for rapidly linking molecular fragments.[10][11][]

Caption: Schematic of the CuAAC "click" reaction.

Protocol: General Procedure for CuAAC Reaction

-

In a flask, dissolve this compound (1.0 eq) and the desired terminal alkyne (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Add sodium ascorbate (0.1-0.3 eq) as a reducing agent to generate the active Cu(I) species in situ.

-

Add a copper(II) sulfate (CuSO₄) solution (0.05-0.1 eq).

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor by TLC or LC-MS. Upon completion, isolate the triazole product via extraction and purify as necessary, often by simple filtration or chromatography.

Unmasking the Amine: Reduction to (S)-1-Boc-2-(aminomethyl)pyrrolidine

The azide group can be selectively reduced to a primary amine, a fundamental functional group in medicinal chemistry.[13] This transformation provides access to (S)-1-Boc-2-(aminomethyl)pyrrolidine, another critical building block used in the synthesis of IKKβ inhibitors and other therapeutics. Catalytic hydrogenation is the cleanest and most common method for this purpose.

Caption: Conversion of the azide to a primary amine via hydrogenation.

Protocol: Catalytic Hydrogenation

-

Dissolve this compound in a solvent such as methanol or ethanol.[8]

-

Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) under an inert atmosphere.

-

Secure the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with H₂).

-

Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the mixture vigorously until the reaction is complete (monitor by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet with solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by column chromatography.[8]

Strategic Applications in Drug Discovery

The pyrrolidine ring is a prevalent motif in pharmaceuticals due to its favorable properties, including metabolic stability and its ability to act as a constrained scaffold to orient substituents in three-dimensional space.[1] this compound serves as an ideal starting point for introducing this scaffold.

-

Synthesis of Novel Heterocycles: The triazoles formed via click chemistry are stable, aromatic linkers that mimic the properties of amide bonds but are not susceptible to enzymatic cleavage. This makes them excellent for linking different pharmacophores together.

-

Peptide and Peptidomimetic Synthesis: After reduction of the azide and deprotection of the Boc group, the resulting diamine can be incorporated into peptide chains or used to create complex peptidomimetics.[5]

-

Fragment-Based Drug Discovery (FBDD): The compound is ideal for FBDD campaigns. The pyrrolidine core can serve as an anchor to bind a target protein, while the azide allows for the rapid "clicking" of a library of alkyne-containing fragments to explore adjacent binding pockets and optimize potency.[3]

-

Development of Chiral Catalysts: The amine derivative, (S)-1-Boc-2-(aminomethyl)pyrrolidine, is a precursor to chiral organocatalysts used in asymmetric synthesis to control the stereochemical outcome of reactions.[14]

Safety, Handling, and Storage

-

Storage: Store the compound in a tightly sealed container at 2-8 °C as recommended by suppliers.[3][4]

-

Handling:

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Azide Precaution: While this compound is a stable liquid, organic azides as a class are potentially energetic and can be sensitive to shock, heat, or friction. Avoid exposure to strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃). Always handle in a well-ventilated fume hood.

-

Sodium Azide: The reagent used in its synthesis, sodium azide, is acutely toxic and must be handled with extreme care.

-

Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). Ensure proper grounding of equipment and follow established safety protocols for handling these materials.

-

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust synthesis, predictable reactivity, and the immense power of the transformations it enables—most notably click chemistry and reduction to the primary amine—provide a streamlined pathway to novel and complex molecules. By understanding the principles behind its synthesis and application, researchers can fully leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

- Google. This compound.

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link][10]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link][14]

-

PubChem. (R)-2-(Azidomethyl)-1-Boc-pyrrolidine. [Link]

-

African Rock Art. (S)-2-(Aminomethyl)-1-Boc-pyrrolidine. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link][6]

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. enamine.net [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound CAS#: 168049-26-1 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

Introduction: A Chiral Building Block of Strategic Importance

An In-depth Technical Guide to (S)-2-(Azidomethyl)-1-Boc-pyrrolidine

In the landscape of modern medicinal chemistry and drug development, the pyrrolidine scaffold is a privileged structure, found in more than 20 FDA-approved drugs.[1] Its conformational rigidity and stereochemical complexity offer a valuable framework for designing ligands that interact with biological targets with high affinity and selectivity. Within this class of compounds, this compound (CAS No. 168049-26-1) has emerged as a particularly strategic chiral building block.

This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of properties to explore the causality behind its synthesis and the versatility of its applications. We will examine its physicochemical characteristics, detail its stereospecific synthesis, and illuminate its role as a powerful tool for researchers, scientists, and drug development professionals. The core utility of this molecule lies in the synergy between its stereodefined pyrrolidine core and the latent reactivity of the azidomethyl group, a combination that opens a gateway to rapid molecular diversification and bioconjugation.[2][3]

Physicochemical & Structural Characteristics

The stability and reactivity of this compound are direct consequences of its molecular structure. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the pyrrolidine nitrogen, enhancing the compound's stability during synthesis and purification while allowing for selective deprotection when required for subsequent reactions like peptide coupling.[3][4] The azidomethyl group at the chiral center provides a versatile functional handle for a variety of chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 168049-26-1 | [2][5][6] |

| Molecular Formula | C₁₀H₁₈N₄O₂ | [2][3][6] |

| Molecular Weight | 226.28 g/mol | [2][3] |

| Appearance | Colorless to faint yellow liquid | [2][4] |

| Purity | ≥95-98% (Chiral Purity) | [2][6] |

| Optical Rotation | [α]/D ≈ -48.5° (c=1 in Chloroform) | [2][5] |

| Storage Conditions | 2 - 8 °C, under inert atmosphere | [2][5] |

| Key Synonyms | tert-Butyl (S)-2-(azidomethyl)-1-pyrrolidinecarboxylate, (S)-N-Boc-2-(azidomethyl)pyrrolidine | [2][6][7] |

Spectroscopic Signature

While full spectral data requires experimental acquisition, the key identifying features can be predicted:

-

Infrared (IR) Spectroscopy: The most characteristic and unambiguous signal is a strong, sharp absorption peak around 2100 cm⁻¹, corresponding to the asymmetric stretching vibration of the azide (N₃) functional group.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Distinct signals would include a large singlet around 1.4 ppm (9H) for the tert-butyl protons of the Boc group, multiplets for the pyrrolidine ring protons, and a characteristic multiplet for the diastereotopic protons of the azidomethyl group (-CH₂-N₃).

-

¹³C NMR: Key resonances would include the quaternary and methyl carbons of the Boc group, the carbonyl carbon (~154 ppm), and the carbons of the pyrrolidine ring, including the carbon bearing the azidomethyl substituent (~50-60 ppm).

-

Stereospecific Synthesis: A Guided Pathway

The synthesis of this compound is a well-established multi-step sequence that begins with the readily available and enantiomerically pure starting material, N-Boc-L-proline. The goal is to convert the carboxylic acid functionality into an azidomethyl group while preserving the stereochemistry at the C2 position.

The overall transformation follows a logical progression: Reduction → Activation → Substitution . This pathway is designed to be robust and high-yielding, though each step requires careful control of reaction conditions to prevent side reactions and ensure high purity of the intermediate products.[9]

Step-by-Step Synthesis Protocol

This protocol synthesizes the common pathway and provides insights into the critical parameters for success.

Part 1: Reduction of N-Boc-L-proline to N-Boc-L-prolinol

-

Objective: To selectively reduce the carboxylic acid to a primary alcohol without affecting the Boc protecting group.

-

Methodology:

-

Ensure all glassware is oven-dried and assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

Dissolve N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.1-1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis confirms the complete consumption of the starting material.

-

Causality Check: The choice of BH₃·THF is critical; it is a chemoselective reducing agent that readily reduces carboxylic acids but is less reactive towards the carbamate of the Boc group. Stronger reducing agents like LiAlH₄ could potentially cleave the Boc group.[9]

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol until gas evolution ceases.

-

Perform an aqueous work-up, typically with a saturated solution of sodium bicarbonate. Extract the product multiple times with an organic solvent (e.g., ethyl acetate). The polarity of N-Boc-L-prolinol can lead to losses in the aqueous layer; thorough extraction is key to a good yield.[9]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-L-prolinol.

-

Part 2: Mesylation of N-Boc-L-prolinol

-

Objective: To convert the primary alcohol into an excellent leaving group (mesylate) to facilitate subsequent nucleophilic substitution.

-

Methodology:

-

Dissolve the crude N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine (Et₃N, ~1.5 eq) or another suitable non-nucleophilic base.

-

Slowly add methanesulfonyl chloride (MsCl, ~1.2 eq) dropwise.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Causality Check: This is a crucial activation step. The reaction is run at 0 °C to minimize the primary side reaction: E2 elimination, which would form an undesired alkene.[9] Moisture must be rigorously excluded as MsCl is highly water-sensitive.[9]

-

Upon completion, perform an aqueous work-up to remove the triethylamine hydrochloride salt. Dry the organic layer and concentrate to yield the crude mesylate, which is often used in the next step without extensive purification due to potential instability.

-

Part 3: Azide Substitution

-

Objective: To displace the mesylate group with an azide nucleophile via an Sₙ2 reaction.

-

Methodology:

-

Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃, ~2-3 eq).

-

Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC.

-

Causality Check: The Sₙ2 reaction requires a polar aprotic solvent like DMF to solubilize the sodium azide and to avoid solvating the nucleophile, thereby increasing its reactivity.[9] Heating is necessary to provide the activation energy for the substitution. A stoichiometric excess of NaN₃ is used to drive the reaction to completion.

-

After cooling, perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine to remove residual DMF and salts.

-

Dry, filter, and concentrate the solution. The crude product, this compound, can be purified by column chromatography on silica gel to yield the final product as a colorless to pale yellow liquid.[9]

-

Core Applications in Drug Discovery & Synthesis

The value of this compound is realized through the strategic deployment of its azidomethyl group, primarily through bioorthogonal "click chemistry".

The Power of Click Chemistry

First conceptualized by K. Barry Sharpless, click chemistry refers to reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under mild, often physiological, conditions.[] The azide group is a cornerstone of this chemical philosophy.

The most prominent application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the terminal azide of our building block reacts with a terminal alkyne to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[][11] This reaction is exceptionally robust and tolerant of a vast array of other functional groups, making it ideal for late-stage diversification of complex molecules.[11]

This capability allows for:

-

Synthetic Chemistry: Serving as a versatile building block for constructing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[2]

-

Drug Development: Rapidly generating libraries of potential drug candidates by "clicking" the pyrrolidine core onto various alkyne-tagged fragments. This is invaluable for structure-activity relationship (SAR) studies. The resulting triazole ring is not just a linker; it is a stable, aromatic, and hydrogen-bond accepting moiety that can actively participate in binding to biological targets.[2][3]

-

Bioconjugation: The azide functionality enables the covalent attachment of the pyrrolidine scaffold to biomolecules (proteins, nucleic acids, etc.) that have been metabolically or synthetically tagged with an alkyne. This is essential for creating targeted therapies and diagnostic agents.[2][12]

-

Materials Science: Use in the development of functionalized polymers and materials where the pyrrolidine moiety can confer specific properties like biocompatibility.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[13][14] Avoid contact with skin and eyes. While not considered highly energetic, organic azides as a class have the potential for decomposition. Avoid exposure to excessive heat, shock, or friction.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended between 2-8 °C.[2][5] Store away from incompatible materials such as strong oxidizing agents and strong acids.[13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13][14]

Conclusion

This compound is more than just a chemical reagent; it is a solution for chemists seeking to introduce stereochemical complexity and functional versatility into their molecular designs. Its robust and well-characterized synthesis ensures a reliable supply of this enantiopure building block. The true power of this molecule is unlocked through the application of click chemistry, providing a near-perfect reaction for molecular construction and diversification. For researchers in drug discovery, its ability to bridge the worlds of complex chiral scaffolds and bioorthogonal conjugation makes it an indispensable tool in the quest for novel therapeutics.

References

-

This compound. MySkinRecipes. [Link]

-

GHS SDS for this compound. XiXisys. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones. PMC - PubMed Central. [Link]

-

(R)-2-(Azidomethyl)-1-Boc-pyrrolidine | C10H18N4O2 | CID 13008760. PubChem. [Link]

-

Azido Amino Acids and Click Chemistry Building Blocks. Aapptec Peptides. [Link]

-

Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. [Link]

-

1-Boc-pyrrolidine Spectra. SpectraBase. [Link]

-

Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. MDPI. [Link]

-

Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PMC - NIH. [Link]

-

Overview Click Chemistry background information. Jena Bioscience. [Link]

-

An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. [Link]

-

Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. PMC - NIH. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 168049-26-1 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 168049-26-1 Name: [xixisys.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Senior Application Scientist's Guide to the Molecular Weight of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine: Calculation, Significance, and Application

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine, a critical chiral building block in modern medicinal chemistry and drug development. We will systematically deconstruct the molecule to determine its molecular formula, present a detailed, step-by-step protocol for calculating its molecular weight based on authoritative atomic weights, and contextualize the importance of this fundamental parameter in research and development workflows. The calculated molecular weight is 226.28 g/mol . This guide emphasizes the causal links between the compound's structure, its molecular weight, and its practical application in stoichiometry, analytical chemistry, and synthetic strategy, offering field-proven insights for researchers and scientists.

Introduction to this compound

This compound is a highly versatile chiral intermediate widely utilized in the synthesis of complex organic molecules, particularly for pharmaceuticals and agrochemicals.[1] Its utility is not accidental but is a direct result of the strategic incorporation of two key functional groups that grant chemists precise control over synthetic pathways.

The Strategic Importance of Key Functional Groups

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the pyrrolidine nitrogen.[2] In multi-step syntheses, primary and secondary amines are highly reactive nucleophilic sites that can lead to undesirable side reactions.[3] The Boc group effectively "masks" the amine's reactivity by converting it into a carbamate, rendering it inert to many reaction conditions used to modify other parts of the molecule.[4] This protection is crucial for ensuring high selectivity and yield.[4][5] The key advantage of the Boc group is its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid), which preserves the integrity of other sensitive functional groups within the molecule.[2][3]

The Azidomethyl Group: The azido (-N₃) moiety is a cornerstone of modern bioconjugation and medicinal chemistry.[6][7][8] Its primary value lies in its ability to participate in highly efficient and bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][9] This reaction allows for the clean and specific covalent linking of the azide-containing molecule to another molecule bearing an alkyne group, even in complex biological environments.[9] This capability is invaluable in drug discovery for rapidly creating libraries of diverse compounds and for attaching molecules to proteins, peptides, or other biological targets.[1][6]

Determination of the Molecular Formula

To calculate the molecular weight, we must first establish the precise molecular formula. This is achieved by systematically deconstructing the compound's name and structure into its constituent parts and performing an atomic census.

Structural Deconstruction Protocol

-

Identify the Core: The base of the molecule is a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom.

-

Identify Substituent at Position 1: The "1-Boc" designation indicates a tert-butoxycarbonyl group is attached to the nitrogen atom of the pyrrolidine ring. The formula for a Boc group is -C(O)OC(CH₃)₃.

-

Identify Substituent at Position 2: The "2-(Azidomethyl)" designation indicates a -CH₂N₃ group is attached to the second carbon of the pyrrolidine ring.

-

Confirm Stereochemistry: The "(S)" prefix denotes the specific stereoconfiguration at the chiral center (carbon 2), though this does not affect the atomic count.

Atomic Census

By summing the atoms from each component, we arrive at the final molecular formula:

-

Carbon (C): 4 (from pyrrolidine ring) + 5 (from Boc group) + 1 (from methyl linker) = 10

-

Hydrogen (H): 7 (on the pyrrolidine ring carbons) + 9 (from Boc group) + 2 (from methyl linker) = 18

-

Nitrogen (N): 1 (from pyrrolidine ring) + 3 (from azide group) = 4

-

Oxygen (O): 2 (from Boc group) = 2

The definitive molecular formula for this compound is C₁₀H₁₈N₄O₂ .[1][10][11][12][13]

Visualization of Formula Derivation

Caption: Workflow for deriving the molecular formula from structural components.

Calculation of the Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. For high-fidelity scientific work, it is imperative to use the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC).

Step-by-Step Calculation Protocol

-

List Elements and Counts: From the molecular formula (C₁₀H₁₈N₄O₂), list each element and the number of atoms present.

-

Obtain Standard Atomic Weights: Source the standard atomic weight for each element from an authoritative source like the IUPAC Periodic Table.

-

Calculate Subtotals: For each element, multiply its atom count by its atomic weight.

-

Sum Subtotals: Add the subtotals for all elements to determine the final molecular weight. The units are typically expressed in grams per mole ( g/mol ) for laboratory applications.

Data Summary Table

| Element | Symbol | Atom Count | Standard Atomic Weight (amu) | Subtotal Mass (amu) |

| Carbon | C | 10 | 12.011 | 120.110 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Nitrogen | N | 4 | 14.007 | 56.028 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | Molecular Weight | 226.28 g/mol |

The calculated molecular weight of 226.28 g/mol is consistent with values found in chemical supplier catalogs and databases.[1][10]

Contextual Significance in Research & Development

An accurately calculated molecular weight is not merely a descriptive property; it is a cornerstone of quantitative chemical science. Its precise value is fundamental to the design, execution, and analysis of experiments.

-

Stoichiometric Precision: In synthetic chemistry, all reaction quantities are based on molar ratios. The molecular weight is the critical conversion factor between the mass of a substance (which is measured on a balance) and the amount in moles (which dictates reactivity). Inaccurate MW values lead to incorrect reagent ratios, resulting in lower yields, incomplete reactions, and purification difficulties.

-

Analytical Verification: In analytical techniques such as mass spectrometry, the experimentally determined molecular ion peak (or related adducts) is compared against the calculated molecular weight to confirm the identity and purity of a synthesized compound. A match provides strong evidence that the target molecule has been successfully formed.

-

Solution Preparation: The preparation of solutions with specific molar concentrations, a routine and critical task in any laboratory, depends directly on the accurate molecular weight for calculating the required mass of the solute.

Visualization of the R&D Workflow

Caption: The central role of molecular weight calculation in the R&D workflow.

Conclusion

The molecular weight of this compound is 226.28 g/mol . This value is derived from its molecular formula, C₁₀H₁₈N₄O₂, and the standard atomic weights of its constituent elements. As demonstrated, this fundamental parameter is not a trivial detail but a critical piece of data that underpins the quantitative integrity of chemical synthesis and analysis. For researchers in drug discovery and development, a precise understanding and application of molecular weight are indispensable for achieving reproducible, high-fidelity results in the laboratory.

References

- Fiveable. Oxygen Atom Weight Definition - AP Chemistry Key Term.

- Ningbo Inno Pharmchem Co., Ltd.

- Chem-Impex. This compound.

- IUPAC Commission on Isotopic Abundances and

- IUPAC Commission on Isotopic Abundances and Atomic Weights.

- Suzhou Yacoo Science Co., Ltd. The Critical Role of BOC Protecting Groups in Drug Synthesis.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Britannica.

- Quora.

- Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.

- Molar Mass Calcul

- Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis.

- Quora.

- YouTube. What Is The Atomic Weight Of Nitrogen? - Chemistry For Everyone.

- nglos324. oxygen.

- Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen.

- Wikipedia. Nitrogen.

- Wikipedia. Oxygen.

- Wikipedia. Hydrogen.

- Westfield State University.

- YouTube. What Is The Atomic Weight Of Oxygen? - Chemistry For Everyone.

- YouTube. What Is The Atomic Weight Of Carbon? - Chemistry For Everyone.

- YouTube. What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone.

- Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon.

- Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen.

- MySkinRecipes. This compound.

- Vedantu. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs.

- ChemicalBook. This compound.

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of Azido Compounds in Modern Chemistry.

- MDPI.

- ResearchGate.

- PubMed. Recent applications of click chemistry in drug discovery.

- PubMed Central. Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles.

- PubChem. (R)-2-(Azidomethyl)-1-Boc-pyrrolidine | C10H18N4O2 | CID 13008760.

- PubChem. tert-Butyl (2S)-2-(azidomethyl)

- LabSolu. This compound.

- Sigma-Aldrich. (R)-2-(Azidomethyl)-1-Boc-pyrrolidine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. Boc Protected Compounds [pt.bzchemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. Azidoindolines—From Synthesis to Application: A Review | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound [myskinrecipes.com]

- 11. This compound CAS#: 168049-26-1 [m.chemicalbook.com]

- 12. tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | C10H18N4O2 | CID 23520181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. labsolu.ca [labsolu.ca]

- 14. webqc.org [webqc.org]

- 15. Atomic/Molar mass [westfield.ma.edu]

- 16. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 17. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. quora.com [quora.com]

- 19. Hydrogen - Wikipedia [en.wikipedia.org]

- 20. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 21. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 22. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 23. Nitrogen - Wikipedia [en.wikipedia.org]

- 24. fiveable.me [fiveable.me]

- 25. princeton.edu [princeton.edu]

- 26. Oxygen - Wikipedia [en.wikipedia.org]

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine structure and stereochemistry

An In-Depth Technical Guide to (S)-2-(Azidomethyl)-1-Boc-pyrrolidine: Synthesis, Stereochemistry, and Applications

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, frequently found in a multitude of FDA-approved pharmaceuticals and natural products.[1][2] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, enabling highly specific interactions with biological targets.[3] Within this important class of heterocycles, this compound has emerged as a particularly valuable and versatile chiral building block.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core structural features, the stereoselective synthesis that guarantees its chiral integrity, robust methods for its analytical characterization, and its diverse applications as a synthetic intermediate. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are understood not just as steps to follow, but as self-validating systems grounded in established chemical principles.

Chapter 1: Molecular Structure and Physicochemical Properties

This compound, systematically named tert-butyl (S)-2-(azidomethyl)-1-pyrrolidinecarboxylate, is a chiral molecule whose utility is derived from the specific interplay of its constituent parts.

Caption: 2D Structure of this compound

Core Structural Components:

-

The Pyrrolidine Ring: This saturated five-membered heterocycle is a cornerstone of many biologically active compounds. Its puckered, non-aromatic nature provides a three-dimensional scaffold that is ideal for creating chiral molecules that can fit precisely into enzyme active sites or receptor binding pockets.[2][3]

-

The (S)-Stereocenter: The absolute configuration at the C2 position is critical. Biological systems are inherently chiral, and often only one enantiomer of a drug molecule will exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. The "(S)" designation specifies the precise three-dimensional arrangement at this chiral center.[3]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[4] It serves two primary functions: it deactivates the nucleophilicity of the pyrrolidine nitrogen, preventing it from participating in unwanted side reactions, and it is stable to a wide range of reaction conditions, yet can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) when desired.[5]

-

The Azidomethyl Group (-CH₂N₃): This functional group is a cornerstone of the molecule's utility. The azide is a stable, non-basic functional group that can be carried through multiple synthetic steps. It is most valued as a precursor to a primary amine via reduction or as a participant in bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[6][7]

Physicochemical Properties A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | tert-Butyl (S)-2-(azidomethyl)-1-pyrrolidinecarboxylate | [6] |

| CAS Number | 168049-26-1 | [6] |

| Molecular Formula | C₁₀H₁₈N₄O₂ | [7] |

| Molecular Weight | 226.28 g/mol | [7] |

| Appearance | Colorless to faint yellow liquid | [6] |

| Optical Rotation | [α]/D ≈ -48.5° (c=1 in Chloroform) | [6] |

| Storage | 2 - 8 °C | [6] |

Chapter 2: Stereoselective Synthesis

The synthesis of this compound relies on a "chiral pool" approach, a highly efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[8][9] This method obviates the need for asymmetric synthesis or chiral resolution, directly transferring the stereochemistry of the starting material to the final product. The most common and reliable starting material for this synthesis is the amino acid L-proline (which has S-stereochemistry).

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc | BroadPharm [broadpharm.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound [myskinrecipes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for (S)-2-(Azidomethyl)-1-Boc-pyrrolidine: A Comprehensive Technical Guide

Introduction

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its structure, incorporating a protected pyrrolidine ring and a versatile azide functional group, makes it a valuable intermediate for the synthesis of complex nitrogen-containing heterocycles and for the introduction of molecular diversity through "click chemistry".[1] With a molecular formula of C₁₀H₁₈N₄O₂ and a molecular weight of 226.28 g/mol , precise structural characterization is paramount for its effective use in synthetic workflows.[1]

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific enantiomer, this guide synthesizes predicted data based on the analysis of its structural fragments, data from its enantiomer, and established spectroscopic principles. This approach provides a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton framework. It is important to note that the NMR spectra of enantiomers, such as the (S) and (R) forms of this molecule, are identical in a non-chiral solvent.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the Boc protecting group, the pyrrolidine ring protons, and the azidomethyl protons. Due to the presence of the chiral center at C2, the adjacent methylene protons on the pyrrolidine ring (at C3 and C5) and the azidomethyl group are diastereotopic and are expected to appear as distinct, coupled signals.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.90 - 4.10 | m | 1H | CH (Pyrrolidine C2) | The proton at the chiral center, deshielded by the nitrogen and the azidomethyl group. |

| ~3.20 - 3.50 | m | 4H | CH₂ (Pyrrolidine C5), CH₂ (Azidomethyl) | Overlapping multiplets for the methylene group adjacent to the nitrogen and the azidomethyl group. |

| ~1.80 - 2.10 | m | 4H | CH₂ (Pyrrolidine C3 & C4) | Complex multiplets for the remaining pyrrolidine ring protons. |

| 1.47 | s | 9H | C(CH₃)₃ (Boc group) | A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show ten distinct carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~154.7 | C=O (Boc carbamate) | Typical chemical shift for a carbamate carbonyl carbon. |

| ~79.5 | C (CH₃)₃ (Boc quaternary) | Quaternary carbon of the Boc group. |

| ~58.0 - 60.0 | CH (Pyrrolidine C2) | The carbon of the chiral center, shifted downfield by the nitrogen and azidomethyl substituent. |

| ~53.0 - 55.0 | CH₂ (Azidomethyl) | The carbon directly attached to the electron-withdrawing azide group. |

| ~46.5 | CH₂ (Pyrrolidine C5) | The methylene carbon adjacent to the nitrogen atom. |

| ~28.4 | C(C H₃)₃ (Boc methyls) | The three equivalent methyl carbons of the Boc group. |

| ~28.0 - 30.0 | CH₂ (Pyrrolidine C3) | Pyrrolidine ring methylene carbon. |

| ~22.0 - 24.0 | CH₂ (Pyrrolidine C4) | Pyrrolidine ring methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the azide and the Boc protecting group.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2100 | Azide (N₃) | Strong, sharp absorption corresponding to the asymmetric stretching vibration of the azide group.[2][3] |

| ~1690 | Carbonyl (C=O) | Strong absorption from the carbamate carbonyl of the Boc group. |

| ~2850 - 2980 | C-H Stretch | Absorptions from the sp³ C-H bonds of the pyrrolidine ring and Boc group. |

| ~1160 & ~1365 | C-O & C-N Stretch | Characteristic stretches associated with the Boc group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable method. The Boc group is known to be labile in some ionization techniques and can lead to characteristic fragmentation patterns.[4][5]

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Description |

| 227.15 | [M+H]⁺ | Protonated molecular ion. |

| 171.13 | [M - C₄H₈ + H]⁺ or [M - 56]⁺ | Loss of isobutylene from the Boc group, a common fragmentation pathway.[5] |

| 127.10 | [M - Boc + H]⁺ or [M - 100]⁺ | Loss of the entire Boc group. |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation, a characteristic fragment from the Boc group. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition (¹H NMR):

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

As the compound is a liquid, place a small drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Key Functional Groups and Their Spectroscopic Signatures

Caption: Correlation of functional groups in the target molecule with their expected spectroscopic signals.

Conclusion

References

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

N-Boc-pyrrolidine. PubChem. Available at: [Link]

-

1-Boc-pyrrolidine. SpectraBase. Available at: [Link]

-

13C Nuclear Magnetic Resonance Studies of Azide-containing C,, Fatty Ester Derivatives. RSC Publishing. Available at: [Link]

-

Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). ResearchGate. Available at: [Link]

-

Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. Available at: [Link]

-

(R)-2-(Azidomethyl)-1-Boc-pyrrolidine. PubChem. Available at: [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. Available at: [Link]

-

Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH. Available at: [Link]

-

Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

-

Infrared Spectra of Organic Azides. ACS Publications. Available at: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside. PubMed Central. Available at: [Link]

-

Infrared Spectra of Organic Azides. datapdf.com. Available at: [Link]

-

[ILL] [ILL] [ILL] and Spectra of the Azide Ion and Alkyl Azides. Journal of the American Chemical Society. Available at: [Link]

-

1H NMR and 13C NMR spectra of azide functionalized POSS. ResearchGate. Available at: [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]

-

Pyrrolidine. NIST WebBook. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

1 H NMR and 13 C NMR spectra of 5. ResearchGate. Available at: [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available at: [Link]

-

Pyrrolidine. NIST WebBook. Available at: [Link]

Sources

A Guide to the Purity and Characterization of (S)-2-(Azidomethyl)-1-Boc-pyrrolidine: A Key Chiral Building Block

Abstract

(S)-2-(Azidomethyl)-1-Boc-pyrrolidine is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, including a stereodefined pyrrolidine core, a stable Boc-protecting group, and a synthetically versatile azide handle, make it an invaluable intermediate for the synthesis of complex pharmaceutical agents. The azide moiety, in particular, serves as a gateway for "click chemistry" reactions, enabling rapid and efficient molecular diversification.[1] This technical guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The focus is on ensuring high chemical and enantiomeric purity, which is paramount for the successful development of safe and effective therapeutics.

Introduction: Strategic Importance in Synthesis

The stereochemical integrity of pharmaceutical intermediates is a critical determinant of the final drug product's efficacy and safety. The (S)-configuration of the pyrrolidine ring in the title compound is often essential for achieving specific molecular recognition at biological targets. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be removed under mild acidic conditions, ensuring orthogonality with many other protecting groups.[2]

The primary reactive center, the azidomethyl group, is a stable precursor to a primary amine and a highly efficient partner in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This "click" reaction's reliability and specificity have made this compound a sought-after component in the construction of novel heterocyclic compounds, peptidomimetics, and bioconjugates.

Synthesis and Purification: A Validated Pathway

A reliable and stereoretentive synthesis of this compound is crucial for obtaining high-purity material. The most common and field-proven route commences with the readily available and chiral N-Boc-L-proline. This multi-step synthesis is designed to preserve the stereochemical integrity of the C2 position.

Caption: High-level overview of the synthetic pathway.

Step-by-Step Synthesis Protocol

This protocol outlines a robust laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Reduction of N-Boc-L-proline to (S)-1-Boc-2-(hydroxymethyl)pyrrolidine (N-Boc-L-prolinol)

-

Rationale: The carboxylic acid is reduced to the primary alcohol. Borane complexes like BH₃·THF are preferred as they are selective and conditions are mild, minimizing side reactions. Lithium aluminium hydride (LiAlH₄) is also effective but requires more stringent anhydrous conditions and careful quenching.[4]

-

Procedure:

-

Dissolve N-Boc-L-proline (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by an aqueous work-up.

-

Extract the product into ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-L-prolinol.[5]

-

Step 2: Mesylation of (S)-1-Boc-2-(hydroxymethyl)pyrrolidine

-

Rationale: The primary alcohol is converted into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution. Methanesulfonyl chloride (MsCl) is a common and effective reagent for this transformation. A non-nucleophilic base like triethylamine (Et₃N) is used to neutralize the HCl generated during the reaction.[5]

-

Procedure:

-

Dissolve the crude N-Boc-L-prolinol from the previous step in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine (1.5 eq.), followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq.).

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Perform an aqueous work-up to remove the triethylamine hydrochloride salt.

-

Dry the organic layer and concentrate to yield the crude mesylate intermediate, which is often used directly in the next step without further purification.[5]

-

Step 3: Synthesis of this compound

-

Rationale: An Sₙ2 reaction where the azide ion displaces the mesylate leaving group. Sodium azide (NaN₃) is the standard azide source. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it solubilizes the azide salt and promotes the Sₙ2 mechanism. Heating is typically required to drive the reaction to completion.[5]

-

Procedure:

-

Dissolve the crude mesylate in DMF.

-

Add sodium azide (NaN₃, ~3.0 eq.).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, perform an aqueous work-up, diluting with water and extracting the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purification Strategy and Impurity Profile

The primary method for purifying the final product is silica gel column chromatography.

-

Protocol: A slurry of silica gel is packed into a column using a non-polar solvent like hexane. The crude product is loaded onto the column and eluted with a gradient system, typically a mixture of ethyl acetate and hexane.

-

Common Impurities:

-

Unreacted Mesylate Intermediate: Can be removed by careful chromatography.

-

Elimination Byproduct: A minor alkene byproduct may form during the substitution step. This is typically less polar than the desired product and elutes earlier from the column.

-

Residual DMF: Can be removed by thorough aqueous washes and drying under high vacuum.

-

Comprehensive Characterization: A Multi-Technique Approach

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Caption: Integrated workflow for analytical characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).[6]

-

¹H NMR Spectroscopy (Expected Data):

-

Rationale: Provides information on the proton environment, including chemical shift, integration (number of protons), and multiplicity (neighboring protons).

-

Protocol: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ and acquire the spectrum on a 400 MHz or higher spectrometer.[7]

-

Expected Chemical Shifts (δ, ppm):

-

-

¹³C NMR Spectroscopy (Expected Data):

-

Rationale: Provides information on the carbon skeleton of the molecule.

-

Protocol: Use the same sample prepared for ¹H NMR and acquire a proton-decoupled spectrum.[7]

-

Expected Chemical Shifts (δ, ppm):

-

~154.7: Carbonyl carbon of the Boc group (N-C=O).

-

~79.5: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

~58-60: Chiral carbon (C2).

-

~52-54: Azidomethyl carbon (-CH₂N₃).

-

~46-48: N-CH₂ of the pyrrolidine ring.

-

~28.5: Methyl carbons of the Boc group (-C(CH₃)₃).[7]

-

~22-30: Remaining pyrrolidine ring carbons.

-

-

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Boc group C(CH₃)₃ | ~1.47 (s, 9H) | ~28.5 (CH₃), ~79.5 (C) |

| Boc group C=O | - | ~154.7 |

| Pyrrolidine C2-H | ~3.9-4.1 (m, 1H) | ~58-60 |

| Pyrrolidine Ring CH₂ | ~1.8-2.1 (m, 4H), ~3.2-3.5 (m, 2H) | ~22-30, ~46-48 |

| Azidomethyl CH₂ | ~3.2-3.5 (m, 2H) | ~52-54 |

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the presence of key functional groups. The azide group has a highly characteristic, strong, and sharp absorption band.

-

Protocol: A thin film of the liquid sample is prepared on a salt (NaCl or KBr) plate and the spectrum is recorded.[7]

-

Key Absorption Bands (cm⁻¹):

-

~2100 cm⁻¹ (strong, sharp): Asymmetric stretch of the azide (N₃) group. This is a definitive peak for confirming the success of the final synthetic step.

-

~2850-2980 cm⁻¹ (medium-strong): C-H stretching from the alkyl groups.

-

~1690 cm⁻¹ (strong): C=O stretching of the Boc-group carbamate.

-

Mass Spectrometry (MS)

-

Rationale: MS confirms the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a suitable soft ionization technique.

-

Protocol: A dilute solution of the sample in a solvent like methanol or acetonitrile is infused into an ESI-MS instrument.[7]

-

Expected Ions (m/z):

-

Molecular Ion: [M+H]⁺ at m/z 227.15, [M+Na]⁺ at m/z 249.13.

-

Characteristic Fragmentation: The Boc group is known to fragment in predictable ways. Key losses include the loss of isobutylene (56 Da) to give an ion at m/z 171, and the subsequent loss of CO₂ (44 Da) to give an ion at m/z 127. The loss of the entire Boc group (100 Da) results in an ion at m/z 127.[8][9] The pyrrolidine ring itself can also fragment.[10]

-

Chromatographic Analysis for Purity

Chiral High-Performance Liquid Chromatography (HPLC)

-

Rationale: This is the gold standard for determining the enantiomeric purity (and thus enantiomeric excess, ee) of the final product. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns are highly effective for this class of compounds.[11]

-

Protocol (Starting Method): A validated method for a similar compound, 2-(aminomethyl)-1-ethylpyrrolidine, provides an excellent starting point for method development.[12]

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.

-

Mobile Phase: A non-polar mixture such as n-hexane:ethanol (e.g., 98:2, v/v). A small amount of an amine modifier like triethylamine (0.2%) is often added to improve peak shape.[12]

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at a low wavelength (e.g., 210 nm) where the carbamate absorbs.

-

-

System Validation: To confirm the method, a racemic sample of 2-(azidomethyl)-1-Boc-pyrrolidine should be synthesized or acquired to establish the retention times of both the (S) and (R) enantiomers. The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers:

-

ee (%) = |(AreaS - AreaR) / (AreaS + AreaR)| x 100

-

A typical specification for this intermediate is ≥98% chiral purity.[1]

Safety, Storage, and Handling

-

Safety: this compound is an organic azide. While generally stable, low molecular weight organic azides should be handled with care as they can be energetic. Avoid exposure to shock, friction, or excessive heat. Standard laboratory PPE (safety glasses, gloves, lab coat) is required.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C to ensure long-term stability.[1]

-

Handling: The compound is a colorless to faint yellow liquid.[1] Handle in a well-ventilated area.

Conclusion

The successful application of this compound in advanced drug discovery programs hinges on the ability to reliably synthesize it with high chemical and enantiomeric purity. The synthetic pathway from N-Boc-L-proline is robust and stereoretentive. A comprehensive analytical workflow, combining NMR and IR for structural confirmation, MS for molecular weight verification, and chiral HPLC for enantiomeric excess determination, provides a self-validating system to ensure the quality of this critical intermediate. This guide provides the foundational methodologies and expert insights necessary for researchers to confidently produce and characterize this compound, enabling the advancement of next-generation therapeutics.

References

-

Chem-Impex. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved January 15, 2026, from [Link]

-

Journal of Mass Spectrometry. (n.d.). Proposed fragmentation pathways of t-Boc substituted drug precursors under ESI-CID mode. Retrieved January 15, 2026, from [Link]

-

Chinese Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved January 15, 2026, from [Link]

-

Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Available at: [Link]

-

Chem-Impex. (n.d.). (S)-2-(azidometil)-1-Boc-pirrolidina. Retrieved January 15, 2026, from [Link]

-

Journal of the American Society for Mass Spectrometry. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. J Am Soc Mass Spectrom. Published online Jan 8. Available at: [Link]

-

ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

-

MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(1), 1. Available at: [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved January 15, 2026, from [Link]

-

Moutevelis-Minakakis, P., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(12), 14030-14048. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 9. Proposed fragmentation pathways of t-Boc substituted drug precursors under ESI-CID mode [zpxb.xml-journal.net]

- 10. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

The Strategic Imperative of the Boc Protecting Group in the Synthesis and Application of (S)-2-(Azidomethyl)-pyrrolidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(azidomethyl)-pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug discovery, primarily owing to its versatile pyrrolidine scaffold and the reactive azide functionality.[1][2][3] The successful synthesis and subsequent manipulation of this molecule are critically dependent on the strategic use of protecting groups, with the tert-butoxycarbonyl (Boc) group being the most prominent. This guide provides a comprehensive analysis of the pivotal role of the Boc protecting group in the synthesis of (S)-2-(azidomethyl)-pyrrolidine, its influence on the molecule's stability and reactivity, and the protocols for its selective removal. We will delve into the mechanistic underpinnings of Boc protection and deprotection, supported by detailed experimental workflows and quantitative data, to offer field-proven insights for its effective implementation in complex synthetic routes.

Introduction: The Significance of (S)-2-(Azidomethyl)-pyrrolidine in Drug Discovery

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds.[4][5][6] Its non-planar, five-membered saturated ring system provides a three-dimensional scaffold that can effectively present substituents for optimal interaction with biological targets.[2][3] The "(S)" stereochemistry at the C2 position is crucial for the enantioselective recognition by chiral receptors and enzymes, a fundamental principle in modern drug design.

(S)-2-(azidomethyl)-pyrrolidine, specifically, serves as a versatile synthon for several reasons:

-

Chiral Scaffold: The pyrrolidine core provides a rigid and stereochemically defined framework.

-

Azide Functionality: The azidomethyl group is a precursor to a primary amine via reduction and can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular construction of complex molecules.[1]

The inherent reactivity of the secondary amine within the pyrrolidine ring, however, necessitates a protection strategy to prevent unwanted side reactions during synthetic transformations. This is where the tert-butoxycarbonyl (Boc) protecting group plays an indispensable role.

The Core Function of the Boc Protecting Group

The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction, stability under a broad range of reaction conditions, and facile cleavage under specific acidic conditions.[7][8]

Attenuation of Nucleophilicity and Basicity

The primary role of the Boc group is to temporarily mask the nucleophilic and basic character of the pyrrolidine nitrogen. By converting the secondary amine into a carbamate, the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces the nitrogen's ability to act as a nucleophile or a base, thereby preventing it from participating in undesired reactions during subsequent synthetic steps.[9]

Enhancing Solubility and Handling

The introduction of the bulky and lipophilic tert-butyl group often improves the solubility of the molecule in common organic solvents, facilitating purification by chromatography and improving handling characteristics.

Orthogonality to Other Protecting Groups

A key advantage of the Boc group is its orthogonality to many other common protecting groups. It is stable to basic, nucleophilic, and reductive conditions, allowing for selective deprotection of other functional groups in the molecule without affecting the Boc-protected amine.[7][10] This is particularly crucial in multi-step syntheses where differential protection is required. For instance, the Boc group is stable under conditions used to remove Fmoc (base-labile) or Cbz (hydrogenolysis-labile) groups.[10]

Synthesis of Boc-(S)-2-(azidomethyl)-pyrrolidine: A Step-by-Step Protocol

The most common synthetic route to Boc-(S)-2-(azidomethyl)-pyrrolidine starts from the commercially available and chiral (S)-prolinol. The overall workflow involves Boc protection of the pyrrolidine nitrogen, activation of the primary alcohol, and subsequent displacement with an azide source.

Boc Protection of (S)-Prolinol

The initial step is the protection of the secondary amine of (S)-prolinol.

Experimental Protocol:

-

Dissolve (S)-prolinol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.

-

If necessary, a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be added to facilitate the reaction, although it often proceeds without a base.[11][12]

-